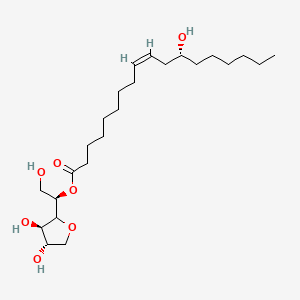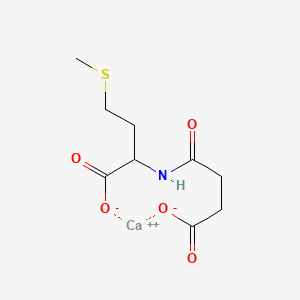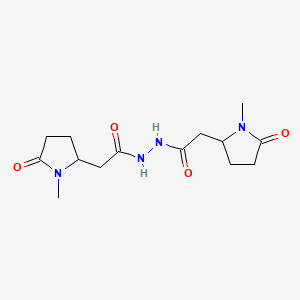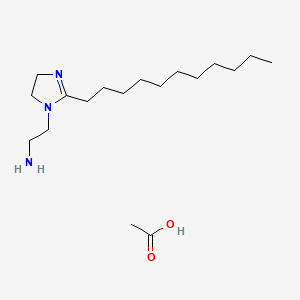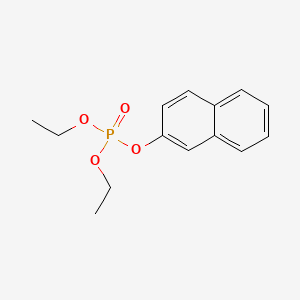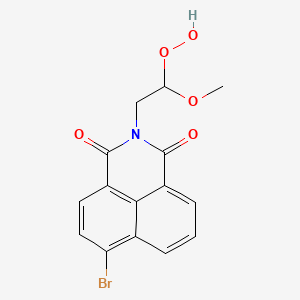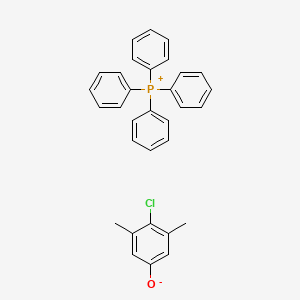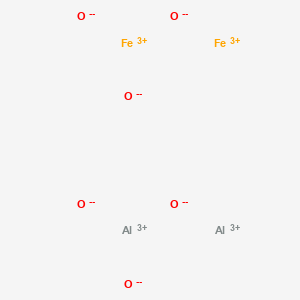
Aluminum oxide (Al2O3), solid soln. with iron oxide (Fe2O3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum oxide (Al2O3), solid solution with iron oxide (Fe2O3), is a compound that combines the properties of both aluminum oxide and iron oxide. Aluminum oxide, also known as alumina, is a chemical compound of aluminum and oxygen with the chemical formula Al2O3. It is commonly found in nature as the mineral corundum, which forms precious gemstones like ruby and sapphire. Iron oxide, on the other hand, is a compound of iron and oxygen with the chemical formula Fe2O3. When these two oxides form a solid solution, they create a material with unique properties that are useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sol-Gel Method: This method involves the hydrolysis and condensation of aluminum and iron precursors to form a gel, which is then dried and calcined to produce the solid solution.
Hydrothermal Synthesis: In this method, aluminum and iron salts are dissolved in water and subjected to high temperature and pressure in an autoclave.
Mechanical Milling: Aluminum oxide and iron oxide powders are mixed and subjected to high-energy ball milling.
Industrial Production Methods
Bayer Process: This is the primary industrial method for producing aluminum oxide from bauxite ore. The bauxite is digested in a hot sodium hydroxide solution, which dissolves the aluminum oxide.
Thermite Reaction: This method involves the reduction of iron oxide with aluminum powder to produce aluminum oxide and metallic iron.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The solid solution can undergo substitution reactions where other metal ions replace aluminum or iron ions in the lattice.
Common Reagents and Conditions
Sodium Hydroxide: Used in the Bayer process to dissolve aluminum oxide from bauxite.
Hydrochloric Acid: Reacts with aluminum oxide to form aluminum chloride and water.
Carbon Monoxide: Used as a reducing agent to convert iron oxide to metallic iron.
Major Products Formed
Aluminum Hydroxide: Formed from the oxidation of aluminum oxide.
Metallic Iron: Produced from the reduction of iron oxide.
Aluminum Chloride: Formed from the reaction of aluminum oxide with hydrochloric acid.
Aplicaciones Científicas De Investigación
Biomedical Applications: The compound is used in drug delivery systems, biomedical imaging, and biosensing due to its biocompatibility and unique physicochemical properties.
Environmental Remediation: Aluminum oxide nanoparticles are used in water purification and environmental cleanup processes.
Energy Storage: The compound is used in the development of advanced batteries and supercapacitors.
Abrasives: Due to its hardness, aluminum oxide is used in sandpaper and other abrasive materials.
Mecanismo De Acción
The mechanism of action of aluminum oxide, solid solution with iron oxide, involves its interaction with various molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, the nanoparticles can penetrate bacterial and viral cells, increasing the efficacy of antimicrobial and antiviral treatments . The compound’s high surface area and thermal stability make it effective in energy storage and environmental remediation applications .
Comparación Con Compuestos Similares
Aluminum Hydroxide: Unlike aluminum oxide, aluminum hydroxide is soluble in water and is used as an antacid and in water purification.
Iron(III) Oxide: Iron(III) oxide is used in pigments and magnetic materials but lacks the hardness and stability of aluminum oxide.
Silicon Dioxide: Silicon dioxide, or silica, is used in glassmaking and as a desiccant.
Conclusion
Aluminum oxide, solid solution with iron oxide, is a versatile compound with a wide range of applications in catalysis, biomedical research, environmental remediation, and energy storage. Its unique properties, such as high hardness, thermal stability, and biocompatibility, make it a valuable material in various scientific and industrial fields.
Propiedades
Número CAS |
102110-71-4 |
|---|---|
Fórmula molecular |
Al2Fe2O6 |
Peso molecular |
261.65 g/mol |
Nombre IUPAC |
dialuminum;iron(3+);oxygen(2-) |
InChI |
InChI=1S/2Al.2Fe.6O/q4*+3;6*-2 |
Clave InChI |
JYMLFEUAXYDIIK-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


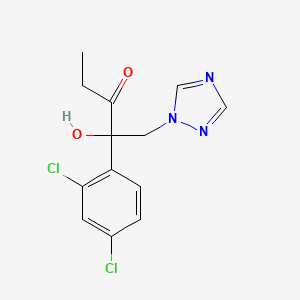
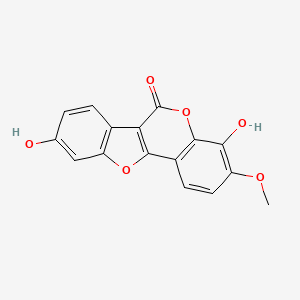
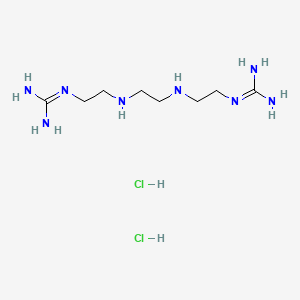
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
